![molecular formula C10H11ClN4O B15300819 4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both pyrazole and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 5-(4-carboxy-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Reduction: 5-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: 5-(4-amino-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
5-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
- 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
- 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
5-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its dual pyrazole rings and the presence of both chloro and aldehyde functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
5-(4-chloro-3-methylpyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H11ClN4O/c1-6-8(5-16)10(14(3)12-6)15-4-9(11)7(2)13-15/h4-5H,1-3H3 |
InChI Key |
UOHYTALLZXSXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=C(C(=NN2C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



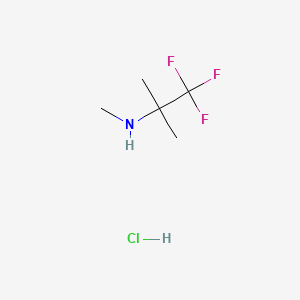
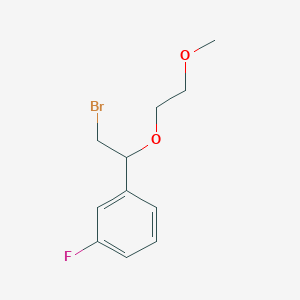

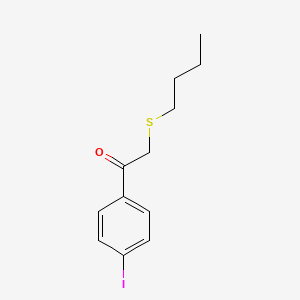
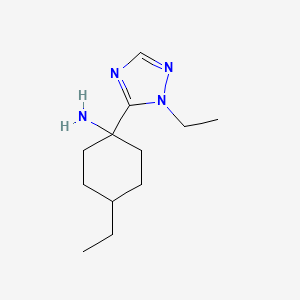
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
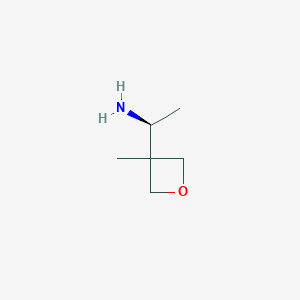
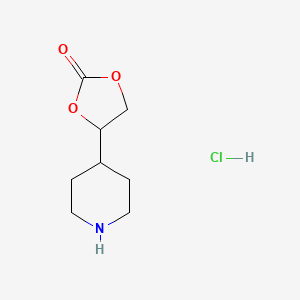
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)

![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
